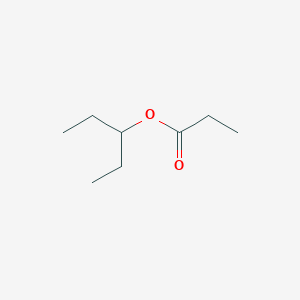

3-Pentanol, propanoate

Description

Structure

3D Structure

Properties

CAS No. |

5468-56-4 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

pentan-3-yl propanoate |

InChI |

InChI=1S/C8H16O2/c1-4-7(5-2)10-8(9)6-3/h7H,4-6H2,1-3H3 |

InChI Key |

VQSLYBNAHOGNCE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)OC(=O)CC |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of 3 Pentanol, Propanoate

Hydrolytic Degradation of 3-Pentanol (B84944), Propanoate

The ester bond in 3-pentanol, propanoate is susceptible to cleavage through hydrolysis, a reaction in which water acts as a nucleophile. This process can be catalyzed by acids, bases, or enzymes and is fundamental to the compound's environmental fate and metabolic pathways. The stability of the ester is significantly influenced by the surrounding chemical environment, particularly the pH.

Acid-Catalyzed Ester Hydrolysis Kinetics and Mechanism, yielding Pentanol (B124592) and Propanoic Acid

In the presence of an acid catalyst, 3-pentanol, propanoate undergoes hydrolysis to yield its constituent molecules: 3-pentanol and propanoic acid. evitachem.com This reaction is reversible, and the mechanism involves a series of protonation and nucleophilic attack steps.

The generally accepted mechanism for acid-catalyzed ester hydrolysis proceeds as follows:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen atom of the ester by an acid (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the hydroxyl groups, turning it into a better leaving group (water).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl group and eliminating the alcohol (3-pentanol).

Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst and form the final product, propanoic acid.

While specific kinetic data for 3-pentanol, propanoate is not extensively detailed in the literature, the table below outlines the fundamental steps of the mechanism.

| Step | Description | Reactants | Products |

| 1 | Protonation | 3-Pentanol, propanoate + H₃O⁺ | Protonated Ester + H₂O |

| 2 | Nucleophilic Attack | Protonated Ester + H₂O | Tetrahedral Intermediate |

| 3 | Proton Transfer | Tetrahedral Intermediate | Isomeric Tetrahedral Intermediate |

| 4 | Elimination | Isomeric Tetrahedral Intermediate | 3-Pentanol + Protonated Propanoic Acid |

| 5 | Deprotonation | Protonated Propanoic Acid + H₂O | Propanoic Acid + H₃O⁺ |

Table 1: Mechanism of Acid-Catalyzed Hydrolysis of 3-Pentanol, Propanoate.

This hydrolytic process is a key reaction in the degradation of polyesters under acidic conditions, where ester linkages are systematically cleaved. nih.govresearchgate.net

Enzymatic Hydrolysis by Esterases and Lipases

Esterases and lipases are classes of hydrolytic enzymes that catalyze the cleavage of ester bonds. researchgate.net These biocatalysts are known for their high specificity and efficiency under mild conditions. While 3-pentanol is a secondary alcohol, research into enzymatic activity on related sterically hindered alcohols provides insight. The ability of certain hydrolases to act on complex substrates is linked to specific amino acid sequences, such as the GGG(A)X motif, which controls activity towards tertiary alcohols. researchgate.net Hydrolases lacking this specific motif are often inactive towards such sterically demanding substrates. researchgate.net

Enzymatic hydrolysis of 3-pentanol, propanoate would involve the binding of the ester into the active site of the enzyme, followed by a nucleophilic attack by a serine, cysteine, or aspartate residue in the enzyme's catalytic triad. This forms a covalent acyl-enzyme intermediate. Subsequently, a water molecule enters the active site and hydrolyzes the intermediate, releasing propanoic acid and regenerating the active enzyme. The 3-pentanol molecule is released in the first stage of the reaction.

pH-Dependent Reaction Pathways in Aqueous Media

The rate and pathway of the hydrolysis of 3-pentanol, propanoate in aqueous solutions are highly dependent on pH. rsc.org

Acidic Conditions (Low pH): As described in section 3.1.1, the hydrolysis is catalyzed by H⁺ ions. The reaction rate is typically proportional to the concentration of the acid catalyst.

Neutral Conditions (pH ≈ 7): Uncatalyzed hydrolysis can occur, but the reaction is generally very slow compared to the acid- or base-catalyzed pathways.

Alkaline Conditions (High pH): Under basic conditions, the ester undergoes saponification. The hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon. This reaction is effectively irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt (propanoate), which is resonance-stabilized and shows no tendency to react with the alcohol. The degradation of polyesters is often studied under basic conditions to accelerate the process. acs.org

Studies on related compounds show that the structure and position of substituent groups have a significant effect on the pH-related hydrolysis kinetics. rsc.org

Oxidation and Combustion Chemistry of Related Pentanol Isomers

While 3-pentanol, propanoate is an ester, its combustion properties are related to its constituent alcohol, 3-pentanol, and its isomers (1-pentanol and 2-pentanol). These alcohols are considered promising biofuels, and understanding their combustion chemistry is crucial for developing cleaner and more efficient engines. osti.govosti.govuniversityofgalway.ie

Low-Temperature Oxidation Kinetics and Identification of Intermediate Species

The low-temperature (T < 1000 K) combustion chemistry of pentanol isomers is complex and involves radical chain reactions. osti.govuniversityofgalway.ie Until recently, the low-temperature oxidation kinetics of 2-pentanol (B3026449) and 3-pentanol had not been studied in detail, either experimentally or theoretically. osti.govosti.govuniversityofgalway.ie

Recent research has focused on developing kinetic models validated against experiments in rapid compression machines (RCMs). osti.gov These studies have highlighted the importance of pressure-dependent reactions of alcohol peroxy radicals (RȮ₂). osti.govosti.govuniversityofgalway.ie At low pressures, the α-alcohol fuel radical reacts with O₂ and decomposes directly. However, at high pressures relevant to internal combustion engines, the formation of an RȮ₂ adduct is favored, significantly influencing the subsequent reaction pathways and ignition behavior. osti.govosti.govuniversityofgalway.ie

Rate of production analyses have been used to identify key intermediate species and reaction pathways. osti.gov Studies comparing the isomers show that ignition delay times and reactivity are dependent on the position of the hydroxyl group. osti.govresearchgate.net

| Parameter | Value/Range | Context | Source(s) |

| Isomers Studied | 1-pentanol, 2-pentanol, 3-pentanol | Low-temperature oxidation kinetics | osti.govosti.govuniversityofgalway.ie |

| Experimental Setup | Rapid Compression Machine (RCM) | To study ignition delay times under engine-relevant conditions | osti.gov |

| Pressure Range | 15 and 30 bar | High-pressure conditions favoring RȮ₂ adduct formation | osti.gov |

| Temperature Range | < 1000 K | Low- to intermediate-temperature oxidation regime | osti.gov |

| Key Reaction Class | Alcohol peroxy radical (RȮ₂) pathways | Critical for accurate modeling of low-temperature reactivity | osti.govosti.govuniversityofgalway.ie |

Table 2: Summary of Experimental Conditions for Low-Temperature Oxidation Studies of Pentanol Isomers.

High-Pressure Combustion Studies and Development of Detailed Kinetic Mechanisms

At high temperatures (T > 1000 K), the combustion of pentanol isomers is characterized by different reaction pathways than at low temperatures. Significant effort has been dedicated to developing and refining detailed and reduced chemical kinetic mechanisms to accurately predict combustion phenomena like ignition delay times and laminar flame speeds. nih.govacs.org

These models are validated against a wide range of experimental data from shock tubes (ST) and jet-stirred reactors (JSR). osti.gov The development of robust kinetic models is essential for computational fluid dynamics (CFD) simulations used in the design of advanced combustion engines. qub.ac.uk Several kinetic mechanisms for pentanol isomers have been proposed and refined over the years by various research groups. nih.gov

| Kinetic Model/Study Focus | Description | Source(s) |

| Köhler et al. | Developed early high-temperature models for all three straight-chain pentanol isomers. | osti.govnih.gov |

| Carbonnier et al. | Studied high-pressure oxidation of 3-pentanol in a JSR and ST, leading to a high-temperature sub-mechanism. | osti.gov |

| Chatterjee et al. | Developed a comprehensive kinetic mechanism for 1-, 2-, and 3-pentanol, incorporating new low-temperature pathways. | osti.govnih.gov |

| Reduced Mechanisms | Various researchers have proposed reduced mechanisms (e.g., with fewer species and reactions) for use in computationally intensive CFD simulations. | nih.govqub.ac.uk |

Table 3: Selected Kinetic Mechanisms and Studies for Pentanol Isomer Combustion.

These detailed models account for thousands of elementary reactions and hundreds of chemical species to capture the complex chemistry occurring during combustion. nih.gov The ultimate goal is to create predictive tools that can accelerate the adoption of biofuels like pentanol in next-generation engines. osti.govuniversityofgalway.ie

Radical-Initiated Oxidation Reactions (e.g., by OH, Cl, NO3 radicals) in the Gas Phase

The atmospheric degradation of 3-pentanol, propanoate is primarily driven by gas-phase reactions with photochemically generated radicals, such as the hydroxyl radical (OH), chlorine atoms (Cl), and the nitrate (B79036) radical (NO3). conicet.gov.arnih.govcopernicus.org These reactions are significant in determining the atmospheric lifetime and the environmental impact of this compound. The primary mechanism of these oxidation reactions is the abstraction of a hydrogen atom from the ester molecule, leading to the formation of a carbon-centered radical which then undergoes further reactions in the atmosphere. mdpi.com

Reaction with Hydroxyl (OH) Radicals: The OH radical is a key oxidant in the troposphere during the daytime. researchgate.net The reaction proceeds via H-atom abstraction from the various C-H bonds within the 3-pentyl propanoate molecule. The rate of this reaction is influenced by temperature. nih.gov Studies on related esters like ethyl propanoate and n-propyl propanoate show that the rate coefficients are typically in the order of 10⁻¹² cm³ molecule⁻¹ s⁻¹. conicet.gov.arnih.govresearchgate.net

Reaction with Chlorine (Cl) Atoms: Chlorine atoms can also contribute to the degradation of esters, particularly in marine or coastal areas where Cl concentrations can be significant. nih.gov Reactions with Cl atoms are generally faster than with OH radicals. conicet.gov.arresearchgate.net The rate coefficients for the reaction of Cl atoms with propanoate esters have been measured using relative rate methods. conicet.gov.arnih.gov

Reaction with Nitrate (NO3) Radicals: The nitrate radical is the most important atmospheric oxidant during the nighttime. copernicus.orgnist.gov It reacts with organic compounds primarily through hydrogen abstraction or by addition to double bonds. copernicus.orgnist.gov For a saturated ester like 3-pentanol, propanoate, the reaction would proceed via H-atom abstraction. The initial step involves the attack of the NO3 radical on a C-H bond, leading to the formation of an alkyl radical and nitric acid (HNO3). nist.gov This initial alkyl radical then reacts rapidly with atmospheric oxygen (O2) to form a peroxy radical (RO2), which can undergo further reactions, contributing to the formation of secondary organic aerosols (SOA). copernicus.orgresearchgate.net The structure of the specific ester influences the subsequent reaction pathways, which can include fragmentation, termination, and rearrangement. wur.nl

Below is a table summarizing the experimentally determined rate coefficients for the gas-phase reactions of OH radicals and Cl atoms with similar propanoate esters at room temperature.

| Ester | Reactant | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) |

|---|---|---|

| Ethyl propanoate | OH | (1.55 ± 0.19) x 10⁻¹² |

| n-Propyl propanoate | OH | (2.80 ± 0.30) x 10⁻¹² |

| Ethyl propanoate | Cl | (4.1 ± 0.5) x 10⁻¹¹ |

| n-Propyl propanoate | Cl | (7.0 ± 0.8) x 10⁻¹¹ |

Data sourced from studies on related propanoate esters as a proxy for 3-pentanol, propanoate. conicet.gov.arnih.govresearchgate.net

Transesterification Processes Involving Propanoate Esters

Transesterification is a chemical process that involves the exchange of the alkoxy group of an ester with another alcohol. masterorganicchemistry.com For 3-pentanol, propanoate, this reaction would convert it into a different propanoate ester and release 3-pentanol. This process is typically catalyzed by either an acid or a base and is an equilibrium reaction. masterorganicchemistry.com To drive the reaction to completion, a large excess of the reactant alcohol is often used as the solvent. masterorganicchemistry.com

Acid-Catalyzed Transesterification: Under acidic conditions (e.g., using sulfuric acid), the mechanism involves several steps:

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: The reactant alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the original alkoxy group (-O-pentyl).

Elimination: The original alcohol (3-pentanol) is eliminated as a leaving group, and the carbonyl double bond is reformed.

Deprotonation: The protonated new ester loses a proton to regenerate the acid catalyst and yield the final transesterified product. masterorganicchemistry.com

The rate of esterification and, by extension, transesterification, is influenced by factors such as temperature and catalyst concentration. ceon.rs For instance, in the synthesis of n-propyl propanoate, increasing the temperature from 35°C to 65°C significantly increased the reaction rate and yield. ceon.rs

Base-Catalyzed Transesterification: With a base catalyst, such as a sodium alkoxide, the mechanism proceeds as follows:

Nucleophilic Attack: The alkoxide from the reactant alcohol attacks the carbonyl carbon of the ester. This forms a tetrahedral intermediate with a negative charge on the oxygen.

Elimination: The original alkoxy group (3-pentoxide) is eliminated as a leaving group, and the carbonyl double bond is reformed, resulting in the new ester.

Proton Transfer: The eliminated 3-pentoxide anion is a strong base and will deprotonate the reactant alcohol, generating the alkoxide needed for the first step and the final 3-pentanol product. masterorganicchemistry.com

This reaction is a common method for converting one ester into another and is particularly important in industrial processes like the production of biodiesel. masterorganicchemistry.com

Other Functional Group Transformations of Propanoate Esters

Besides oxidation and transesterification, the ester functional group in 3-pentanol, propanoate can undergo several other important transformations.

Reduction: Esters can be reduced to primary alcohols using strong reducing agents. byjus.commasterorganicchemistry.com A common and powerful reagent for this transformation is Lithium Aluminum Hydride (LiAlH₄). byjus.commasterorganicchemistry.comyoutube.com The reaction with 3-pentanol, propanoate would proceed as follows:

First, LiAlH₄ delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ester, breaking the C=O pi bond and forming a tetrahedral intermediate. youtube.com The alkoxy group (-O-pentyl) is then eliminated as a leaving group, which results in the formation of an aldehyde (propanal) intermediate. youtube.com However, aldehydes are more reactive towards reduction than esters, so the propanal is immediately reduced by another equivalent of LiAlH₄ to form a primary alcohol (1-propanol). youtube.comdoubtnut.com The 3-pentoxide leaving group is protonated during the aqueous workup step to yield 3-pentanol.

Therefore, the complete reduction of 3-pentanol, propanoate with LiAlH₄ followed by an acidic workup yields two different alcohols: 1-propanol (B7761284) and 3-pentanol. byjus.comdoubtnut.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce esters. masterorganicchemistry.com

Saponification (Base-Promoted Hydrolysis): Saponification is the hydrolysis of an ester under basic conditions, which produces an alcohol and a carboxylate salt. youtube.com When 3-pentanol, propanoate is heated with a strong base, such as aqueous sodium hydroxide (NaOH), the hydroxide ion acts as a nucleophile and attacks the carbonyl carbon. youtube.com This forms a tetrahedral intermediate. The 3-pentoxide ion is then eliminated as a leaving group. youtube.com This step results in the formation of propanoic acid. However, in the basic reaction medium, the propanoic acid (an acid) and the 3-pentoxide ion (a strong base) undergo an acid-base reaction. The 3-pentoxide ion deprotonates the propanoic acid to form 3-pentanol and the propanoate anion. youtube.com The final products, after the reaction is complete, are 3-pentanol and the sodium salt of the carboxylic acid (sodium propanoate). youtube.com

This reaction is effectively irreversible because the final carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol. youtube.com

Advanced Analytical Methodologies in 3 Pentanol, Propanoate Research

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic methods are fundamental in the analysis of 3-pentanol (B84944), propanoate, providing the means to isolate it from other components and to determine its concentration accurately.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is extensively used for the qualitative and quantitative analysis of volatile compounds like 3-pentanol, propanoate. In GC-MS, the sample is vaporized and separated into its components in the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a chemical fingerprint.

For the qualitative analysis of 3-pentanol, propanoate, the retention time in the gas chromatogram provides the initial identification, which is then confirmed by matching the obtained mass spectrum with a reference spectrum from a database, such as the NIST Mass Spectral Library. The fragmentation pattern in the mass spectrum is characteristic of the molecule's structure. Quantitative analysis is typically performed by creating a calibration curve from standards of known concentrations and relating the peak area of the analyte to its concentration in the sample. researchgate.netsepsolve.com

Table 1: Representative GC-MS Parameters for the Analysis of Esters like 3-Pentanol, Propanoate

| Parameter | Value/Description |

|---|---|

| GC System | Agilent 7890B or similar |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) or Splitless |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Oven Program | Initial temp 40°C, hold for 2 min, ramp at 5°C/min to 200°C, hold for 5 min |

| MS System | Agilent 5977B or similar quadrupole mass spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely used technique for the high-precision quantification of organic compounds, including esters like 3-pentanol, propanoate. youtube.comscielo.br The separation principle is the same as in GC-MS. However, the detector, a flame ionization detector, is particularly sensitive to hydrocarbons. As the separated components elute from the column, they are burned in a hydrogen-air flame. This combustion produces ions, which generate a current that is proportional to the amount of the compound being eluted.

GC-FID is known for its robustness, wide linear range, and high sensitivity, making it an excellent choice for routine quantitative analysis where the identity of the analyte is already known. sciepub.com The quantification is highly precise and accurate, often with relative standard deviations (RSD) below 2%. scielo.br For accurate quantification, an internal standard, a compound with similar properties to the analyte but well-separated chromatographically, is often used to correct for variations in injection volume and detector response. notulaebotanicae.ro

Table 2: Typical Validation Parameters for a GC-FID Method for Ester Quantification

| Parameter | Typical Value/Range |

|---|---|

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 - 1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery) | 95 - 105% |

| Internal Standard | e.g., Nonyl acetate (B1210297) or another suitable ester |

For the analysis of 3-pentanol, propanoate in highly complex matrices, such as flavor and fragrance compositions, Comprehensive Two-Dimensional Gas Chromatography (GC x GC) offers significantly enhanced separation power compared to conventional one-dimensional GC. gcms.czresearchgate.netwikipedia.org In GC x GC, the effluent from a primary GC column is continuously transferred to a second, shorter column with a different stationary phase via a modulator. aocs.orgsepsolve.com This results in a two-dimensional separation, where compounds are separated based on two different properties, typically volatility in the first dimension and polarity in the second.

This enhanced separation resolves co-eluting peaks that would overlap in a single-column separation, allowing for more accurate identification and quantification of individual components in complex mixtures. sepsolve.comchromatographyonline.com The resulting data is presented as a two-dimensional chromatogram, or a contour plot, where the position of each peak is determined by its retention times on both columns. When coupled with a time-of-flight mass spectrometer (TOF-MS), GC x GC provides a powerful tool for the detailed characterization of complex volatile samples. leco.comacs.org

Table 3: Comparison of Typical 1D GC and GC x GC Parameters

| Parameter | 1D GC | GC x GC |

|---|---|---|

| Primary Column | 30 m x 0.25 mm | 30 m x 0.25 mm (non-polar) |

| Secondary Column | N/A | 1-2 m x 0.1 mm (polar) |

| Modulator | N/A | Thermal or Flow Modulator |

| Modulation Period | N/A | 2-8 seconds |

| Peak Capacity | ~200-400 | > 5000 |

| Detector | FID or MS | FID or TOF-MS |

Headspace Gas Chromatography-Ion Mobility Spectrometry (HS-GC-IMS) is a rapid and sensitive technique for the analysis of volatile organic compounds (VOCs) like 3-pentanol, propanoate. nih.govresearchgate.netmdpi.com This method involves sampling the vapor phase (headspace) above a solid or liquid sample, which is then introduced into the GC-IMS system. The GC provides an initial separation based on boiling point and polarity, after which the compounds enter the ion mobility spectrometer. In the IMS drift tube, ions are separated based on their size, shape, and charge, providing an additional dimension of separation. nih.gov

HS-GC-IMS is particularly advantageous for the analysis of volatile esters in food and beverage samples, as it requires minimal sample preparation and can provide a characteristic fingerprint of the volatile profile. mdpi.comresearchgate.net The combination of GC retention time and IMS drift time creates a unique two-dimensional plot for each compound, enhancing identification confidence and allowing for the differentiation of isomers. acs.org

Table 4: Typical Operational Parameters for HS-GC-IMS Analysis of Volatiles

| Parameter | Value/Description |

|---|---|

| Incubation Temperature | 60 - 80 °C |

| Incubation Time | 15 - 30 min |

| Injection Volume | 100 - 500 µL of headspace |

| GC Column | MXT-5 (15 m x 0.53 mm) or similar |

| Carrier Gas | Nitrogen |

| IMS Drift Gas | Nitrogen |

| Drift Tube Temperature | 45 - 60 °C |

| Drift Voltage | ~5000 V |

While 3-pentanol, propanoate itself is a volatile compound well-suited for GC analysis, Liquid Chromatography (LC) techniques are crucial for the analysis of non-volatile analytes that may be present alongside it or are related to its production or degradation. restek.com For instance, in the synthesis of 3-pentanol, propanoate, non-volatile catalysts or starting materials might be monitored using LC. Similarly, the formation of non-volatile degradation products in a sample matrix containing the ester can be investigated.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors like UV-Vis, Refractive Index (RI), or Mass Spectrometry (LC-MS) can be employed. sciepub.commdpi.com LC-MS, in particular, offers high sensitivity and specificity for the analysis of a wide range of non-volatile compounds. For example, LC-MS/MS methods have been developed for the analysis of glycidyl (B131873) fatty acid esters in oils, demonstrating the utility of this technique for ester-related compounds in complex matrices. nih.gov

Table 5: LC-MS Parameters for Analysis of Non-Volatile Ester-Related Compounds

| Parameter | Value/Description |

|---|---|

| LC System | Agilent 1200 series or similar |

| Column | C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase | Gradient of water and acetonitrile/methanol with additives like formic acid or ammonium (B1175870) acetate |

| Flow Rate | 0.2 - 0.5 mL/min |

| MS System | Triple quadrupole or high-resolution mass spectrometer |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Scan Mode | Full scan, Selected Ion Monitoring (SIM), or Multiple Reaction Monitoring (MRM) |

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are indispensable for confirming the chemical structure of 3-pentanol, propanoate and for monitoring its formation in real-time during synthesis.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For 3-pentanol, propanoate, the most characteristic absorption band in the IR spectrum is the strong carbonyl (C=O) stretch of the ester group, which typically appears in the region of 1735-1750 cm⁻¹. Another key feature is the C-O stretching vibration, which is observed between 1000 and 1300 cm⁻¹. orgchemboulder.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of 3-pentanol, propanoate, distinct signals would be observed for the protons of the pentyl group and the propanoate group, with their chemical shifts and splitting patterns revealing their connectivity. For instance, the protons on the carbon adjacent to the ester oxygen (the -OCH- of the 3-pentyl group) would appear at a characteristic downfield shift. aocs.orgyoutube.com The ¹³C NMR spectrum would show a signal for the carbonyl carbon of the ester at around 170-180 ppm.

In addition to structural elucidation, spectroscopic techniques like Near-Infrared (NIR) and Raman spectroscopy can be used for the in-line monitoring of esterification reactions. researchgate.netrsc.orgresearchgate.netnih.gov These techniques allow for the real-time measurement of the concentrations of reactants and products, enabling the study of reaction kinetics and process optimization. oxinst.com

Table 6: Characteristic Spectroscopic Data for Alkyl Propanoates

| Technique | Feature | Typical Wavenumber (cm⁻¹)/Chemical Shift (ppm) |

|---|---|---|

| FT-IR | C=O stretch | 1735 - 1750 |

| C-O stretch | 1150 - 1250 | |

| ¹H NMR | Protons on Cα to C=O (CH₂ of propanoate) | ~2.2 - 2.4 |

| Protons on Cα to ester oxygen (-OCH-) | ~4.5 - 5.0 | |

| ¹³C NMR | Carbonyl carbon (C=O) | ~173 - 175 |

| Carbon α to ester oxygen (-OCH-) | ~70 - 75 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of 3-pentanol, propanoate, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-pentanol, propanoate (C₈H₁₆O₂) would exhibit distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electron density around the protons. Protons closer to the electron-withdrawing oxygen atom of the ester group are deshielded and appear at a higher chemical shift (further downfield).

Expected ¹H NMR Data: Based on the structure CH₃CH₂COO-CH(CH₂CH₃)₂, the spectrum would show a triplet for the terminal methyl protons of the propanoate moiety and another triplet for the methyl protons of the two ethyl groups on the pentanol (B124592) side. The methylene (B1212753) protons would appear as quartets, and the single proton on the carbon bearing the oxygen (the methine proton) would appear as a quintet due to coupling with the adjacent methylene protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments in the molecule. Each unique carbon atom produces a separate signal.

Expected ¹³C NMR Data: The spectrum would show distinct peaks for each of the eight carbon atoms. The carbonyl carbon (C=O) of the ester group would be the most downfield signal due to its significant deshielding. The carbon atom single-bonded to the ester oxygen (C-O) would also appear at a relatively high chemical shift. The remaining aliphatic carbons would appear at lower chemical shifts (upfield).

Interactive Data Table: Predicted NMR Chemical Shifts for 3-Pentanol, Propanoate

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Splitting Pattern | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | - | ~174 |

| Methine (CH-O) | ~4.8 | Quintet | ~75 |

| Methylene (COO-CH₂) | ~2.2 | Quartet | ~28 |

| Methylene (CH-CH₂) | ~1.6 | Multiplet | ~26 |

| Methyl (COO-CH₂-CH₃) | ~1.1 | Triplet | ~9 |

| Methyl (CH-CH₂-CH₃) | ~0.9 | Triplet | ~10 |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For 3-pentanol, propanoate, the most prominent feature in its IR spectrum is the characteristic absorption band of the ester functional group.

The key diagnostic absorption bands include:

C=O Stretch: A strong, sharp absorption band typically appears in the region of 1750-1735 cm⁻¹. This peak is a definitive indicator of the carbonyl group within the ester.

C-O Stretch: Two distinct C-O stretching vibrations are also characteristic of an ester. A strong band appears between 1250-1150 cm⁻¹ corresponding to the C-O bond of the carbonyl side, and another, often weaker, band appears between 1150-1000 cm⁻¹ for the C-O bond of the alcohol moiety.

C-H Stretch: Absorption bands corresponding to the stretching of C-H bonds in the aliphatic ethyl and pentyl groups are observed just below 3000 cm⁻¹.

Interactive Data Table: Key FTIR Absorption Bands for 3-Pentanol, Propanoate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ester Carbonyl | C=O Stretch | 1750-1735 | Strong, Sharp |

| Ester Linkage | C-O Stretch (Acyl) | 1250-1150 | Strong |

| Ester Linkage | C-O Stretch (Alkyl) | 1150-1000 | Medium |

| Alkane | C-H Stretch | 2960-2850 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. This allows for the determination of the elemental composition of a molecule by providing its exact mass. amazonaws.com

For 3-pentanol, propanoate (C₈H₁₆O₂), HRMS can distinguish its molecular formula from other isomers or compounds with the same nominal mass. The calculated monoisotopic mass for C₈H₁₆O₂ is 144.11503 u. An HRMS analysis that yields a measured mass extremely close to this theoretical value provides unambiguous confirmation of the compound's elemental formula. This level of precision is critical in metabolomics and quality control studies where definitive identification is required. amazonaws.com

Advanced Sample Preparation and Pre-concentration Strategies (e.g., Solid-Phase Microextraction)

The analysis of volatile esters like 3-pentanol, propanoate in complex matrices such as food and beverages often requires a sample preparation step to extract and concentrate the analyte prior to instrumental analysis. mdpi.comnih.gov Solid-Phase Microextraction (SPME) is a widely used, solvent-free technique that integrates sampling, extraction, and concentration into a single step. nih.govresearchgate.net

The SPME process involves exposing a fused-silica fiber coated with a stationary phase to the sample. For volatile compounds, headspace SPME is typically employed, where the fiber is exposed to the vapor phase above the sample. frontiersin.org The analytes partition from the sample's headspace onto the fiber coating. The selection of the fiber coating is crucial and depends on the polarity of the target analytes; for semi-volatile esters, fibers like polydimethylsiloxane/divinylbenzene (PDMS/DVB) are often effective. researchgate.net

After an equilibrium or pre-equilibrium period, the fiber is withdrawn and transferred to the injection port of a gas chromatograph (GC), where the trapped analytes are thermally desorbed for analysis. researchgate.net SPME offers several advantages, including simplicity, speed, high sensitivity, and the elimination of organic solvents, making it an environmentally friendly choice for sample preparation. mdpi.comnih.gov This technique has been successfully applied to the analysis of various esters in wine, dry-cured ham, and other food products. frontiersin.orgresearchgate.netnih.gov

Validation Protocols and Quality Control in Analytical Method Development

To ensure that an analytical method for quantifying 3-pentanol, propanoate is reliable, accurate, and reproducible, it must undergo a rigorous validation process. mdpi.com Method validation is a cornerstone of quality assurance (QA) and quality control (QC) in analytical chemistry. researchgate.netutak.com

Key validation parameters for a quantitative GC-MS method include: frontiersin.orgresearchgate.netmdpi.com

Linearity: Establishing a linear relationship between the instrument response and the concentration of the analyte over a specified range. This is typically assessed by analyzing a series of calibration standards. thetruthaboutforensicscience.com

Accuracy: The closeness of the measured value to the true value. It is often determined by analyzing a certified reference material or through recovery studies on spiked samples. mdpi.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and includes repeatability (same conditions, short interval) and reproducibility (different labs, operators, or equipment). mdpi.com

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the analytical instrument.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. mdpi.com

Specificity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Ongoing quality control procedures are essential to monitor the performance of the analytical method over time. utak.commsmetrix.com This involves the routine analysis of QC samples, such as blanks (to check for contamination), calibration standards (to verify the calibration curve), and control samples (often a matrix with a known concentration of the analyte) within each batch of samples. msmetrix.comnih.gov These practices ensure the integrity and validity of the reported analytical results. utak.com

Computational and Theoretical Chemistry Studies of 3 Pentanol, Propanoate Systems

Quantum Chemical Calculations for Molecular Conformation and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-pentanol (B84944), propanoate, from its three-dimensional shape to its spectroscopic signatures.

While specific ab initio or Density Functional Theory (DFT) studies on the molecular geometry and stability of 3-pentanol, propanoate are not extensively available in the literature, the conformational preferences of this ester can be inferred from studies on similar, less sterically hindered esters. The presence of the bulky 3-pentyl group is expected to significantly influence the rotational barriers around the ester linkage.

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or cc-pVTZ, are routinely used to optimize molecular geometries and determine the relative stabilities of different conformers. researchgate.net For 3-pentanol, propanoate, several rotational isomers would be considered, particularly around the C-O single bonds of the ester group. The most stable conformer is likely to be one that minimizes steric hindrance between the ethyl groups of the 3-pentyl moiety and the propyl group of the propanoate portion.

Table 1: Representative Calculated Geometric Parameters for a Generic Propanoate Ester

| Parameter | Typical Calculated Value (Å or °) | Methodological Basis |

| C=O Bond Length | 1.21 | DFT/B3LYP/6-31G(d) |

| C-O (Ester) Bond Length | 1.34 | DFT/B3LYP/6-31G(d) |

| O-C (Alkyl) Bond Length | 1.45 | DFT/B3LYP/6-31G(d) |

| C-C-O Bond Angle | 110-112 | DFT/B3LYP/6-31G(d) |

| O-C=O Bond Angle | 123-125 | DFT/B3LYP/6-31G(d) |

| C-O-C Bond Angle | 115-117 | DFT/B3LYP/6-31G(d) |

Note: These are generalized values for a simple propanoate ester. The specific values for 3-pentanol, propanoate would be influenced by the steric bulk of the 3-pentyl group.

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the identification and characterization of 3-pentanol, propanoate.

The Gauge-Including Atomic Orbital (GIAO) method, a DFT-based approach, is widely used for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov By calculating the isotropic shielding values for each nucleus in the optimized geometry of 3-pentanol, propanoate, and referencing them to a standard like tetramethylsilane (B1202638) (TMS), a theoretical NMR spectrum can be generated. researchgate.netuncw.edu Similarly, the vibrational frequencies in an Infrared (IR) spectrum can be computed through DFT calculations. chemrxiv.org These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates, which yields the force constants and, subsequently, the vibrational modes and their corresponding frequencies.

Table 2: Hypothetical Predicted Spectroscopic Data for 3-Pentanol, Propanoate

| Spectroscopy | Parameter | Predicted Value | Computational Method |

| 13C NMR | Chemical Shift (C=O) | ~174 ppm | GIAO-DFT |

| 1H NMR | Chemical Shift (CH adjacent to O) | ~4.8 ppm | GIAO-DFT |

| IR | C=O Stretch Frequency | ~1735 cm-1 | DFT/B3LYP |

| IR | C-O Stretch Frequency | ~1180 cm-1 | DFT/B3LYP |

Note: These values are illustrative and based on computational methods applied to similar ester compounds. Actual experimental values may vary.

Quantum chemical calculations are particularly adept at mapping the potential energy surfaces of chemical reactions, including the esterification of 3-pentanol with propanoic acid and the hydrolysis of 3-pentanol, propanoate. These calculations allow for the characterization of transition state structures and the determination of activation energy barriers.

The acid-catalyzed esterification and base-catalyzed hydrolysis of esters typically proceed through a bimolecular acyl-oxygen cleavage (BAC2) mechanism. nih.govuky.edu Computational studies can model the formation of the tetrahedral intermediate, which is a key step in these reactions. solubilityofthings.com The energy barrier for this process is influenced by both steric and electronic factors. For 3-pentanol, propanoate, the steric hindrance from the 3-pentyl group would likely increase the activation energy for both the forward (esterification) and reverse (hydrolysis) reactions compared to less hindered esters. arkat-usa.org

Solvent effects are also crucial and can be modeled using implicit solvent models (like the Polarizable Continuum Model, PCM) or by including explicit solvent molecules in the calculation. researchgate.netuky.edu The inclusion of explicit water molecules has been shown to be important in accurately modeling the proton transfer steps involved in the breakdown of the tetrahedral intermediate during hydrolysis. uky.edu

Table 3: Representative Calculated Energy Barriers for Ester Hydrolysis

| Reaction Step | Estimated Energy Barrier (kcal/mol) | Computational Approach |

| Formation of Tetrahedral Intermediate | 10 - 15 | DFT with a polarizable continuum model |

| Breakdown of Tetrahedral Intermediate | 5 - 10 | DFT with explicit solvent molecules |

Note: These are generalized estimates for ester hydrolysis. The specific barriers for 3-pentanol, propanoate would need to be calculated directly.

Kinetic Modeling and Simulation of Complex Reaction Networks

Kinetic modeling allows for the simulation of the time-dependent concentrations of reactants, intermediates, and products in the complex reaction network of esterification and hydrolysis. For the synthesis of 3-pentanol, propanoate, kinetic models can be developed based on proposed reaction mechanisms, such as the Langmuir-Hinshelwood model for heterogeneously catalyzed reactions. researchgate.net

These models incorporate rate constants for each elementary step of the reaction. Experimental data from batch reactor studies under various conditions (e.g., temperature, catalyst loading, reactant molar ratios) are used to determine the kinetic parameters, such as reaction rate constants and activation energies. researchgate.netsci-hub.se For the esterification of propanoic acid with various alcohols, activation energies have been determined to be in the range of 47-53 kJ/mol. researchgate.net

A kinetic model for the 3-pentanol and propanoic acid system would allow for the optimization of reaction conditions to maximize the yield of 3-pentanol, propanoate. The model can also predict the equilibrium conversion under different scenarios.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of the intermolecular interactions between 3-pentanol, propanoate and its environment, such as a solvent. nih.gov In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules over time, governed by a force field that describes the potential energy of the system.

For 3-pentanol, propanoate in an aqueous solution, MD simulations could be used to study its solvation structure, including the arrangement of water molecules around the ester functional group and the hydrophobic alkyl chains. mdpi.com These simulations can also provide insights into the tendency of the ester molecules to aggregate or form clusters in solution. mdpi.com Hydrogen bonding between the solvent and the carbonyl oxygen of the ester is a key interaction that can be quantified through MD simulations. nih.gov Furthermore, transport properties such as the diffusion coefficient of the ester in a given solvent can be calculated from the simulation trajectories. rsc.orgornl.gov

Development and Validation of Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (QSRR) models are computational tools used to predict the properties and reactivity of chemicals based on their molecular structure. For a series of propanoate esters, including 3-pentanol, propanoate, a QSAR model could be developed to predict their rate of hydrolysis. nih.govresearchgate.net

The development of such a model involves several steps:

Data Collection: A dataset of experimentally measured hydrolysis rate constants for a diverse set of propanoate esters would be compiled. acs.org

Descriptor Calculation: A variety of molecular descriptors would be calculated for each ester. These descriptors quantify different aspects of the molecular structure, such as steric (e.g., molecular volume, surface area), electronic (e.g., partial charges, dipole moment), and hydrophobic (e.g., logP) properties. nih.gov

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the observed reactivity. nih.gov

Validation: The predictive power of the model is assessed using internal and external validation techniques to ensure its robustness and applicability to new, untested compounds.

For ester hydrolysis, steric parameters are often found to be primary controlling factors in the reactivity of alkyl-substituted esters. nih.gov

Environmental Fate and Degradation Pathways of 3 Pentanol, Propanoate

Atmospheric Chemical Degradation Pathways of Esters and Alcohols

The atmospheric fate of volatile organic compounds like 3-pentanol (B84944), propanoate is primarily determined by their reactions with photochemically generated oxidants.

The primary atmospheric degradation pathway for 3-pentanol, propanoate is initiated by gas-phase reactions with hydroxyl (OH) radicals and, to a lesser extent, chlorine (Cl) atoms. nih.gov These reactions typically involve the abstraction of a hydrogen atom from the ester molecule.

Studies on analogous compounds provide insight into the likely reaction kinetics. For instance, the rate constant for the reaction of OH radicals with 3-pentanol has been determined to be (1.32 ± 0.15) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 296 ± 2 K. nih.gov Similarly, the rate constant for the reaction of Cl atoms with 3-pentanol is (2.03 ± 0.23) x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. nih.gov For esters, the rate constants for reactions with OH radicals and Cl atoms vary depending on the specific structure, but generally, the reactions with Cl atoms are faster. researchgate.net

The reaction of OH radicals with 3-pentanol primarily occurs via hydrogen abstraction from the 3-position (the carbon atom bearing the hydroxyl group), accounting for approximately 58% of the reaction. nih.gov This suggests that for 3-pentanol, propanoate, the hydrogen atom on the tertiary carbon of the pentanol (B124592) moiety is a likely site of initial attack. For aliphatic esters, H-atom abstraction by OH radicals and Cl atoms is a dominant degradation mechanism. nih.govresearchgate.net The site of abstraction is influenced by the stability of the resulting radical, with abstraction from positions α to the ether oxygen or the carbonyl group being significant. researchgate.net

| Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) |

|---|---|---|

| OH Radical | (1.32 ± 0.15) x 10⁻¹¹ | 296 ± 2 |

| Cl Atom | (2.03 ± 0.23) x 10⁻¹⁰ | 296 ± 2 |

Following the initial reaction with atmospheric oxidants, the resulting alkyl radical from 3-pentanol, propanoate will react with molecular oxygen (O₂) to form a peroxy radical (RO₂). In the presence of nitrogen oxides (NOₓ), this peroxy radical can react with nitric oxide (NO) to form an alkoxy radical (RO). This alkoxy radical can then undergo further reactions, including decomposition and isomerization.

Based on studies of 3-pentanol oxidation, the primary products from the OH radical-initiated oxidation in the presence of NO are 3-pentanone (B124093), propionaldehyde, and acetaldehyde. nih.gov The formation of 3-pentanone results from the reaction at the α-hydroxyalkyl radical position. nih.gov For the ester 3-pentanol, propanoate, similar degradation pathways are expected. The photo-oxidation of the propanoate portion would likely lead to the formation of propanoic acid and other smaller oxygenated species.

Initiation: Reaction with OH radicals or Cl atoms to form an alkyl radical.

Propagation: The alkyl radical reacts with O₂ to form a peroxy radical. This peroxy radical can then react with NO to form an alkoxy radical.

Decomposition/Isomerization: The alkoxy radical can break down into smaller, more stable molecules or rearrange its structure.

Termination: Radicals can react with each other to form stable, non-radical products.

The specific products and their yields will depend on the atmospheric conditions, such as the concentrations of NOₓ and other pollutants.

Biodegradation in Aqueous and Soil Environments

Esters like 3-pentanol, propanoate are generally considered to be biodegradable. lubesngreases.com The primary pathway for biodegradation is through hydrolysis of the ester bond, which is catalyzed by esterase enzymes produced by microorganisms. lubesngreases.com This initial step breaks the ester down into its constituent alcohol (3-pentanol) and carboxylic acid (propanoic acid).

Both 3-pentanol and propanoic acid are readily biodegradable. Microorganisms in soil and water can utilize these compounds as carbon sources, ultimately breaking them down into carbon dioxide and water through metabolic processes. The rate of biodegradation can be influenced by several factors, including temperature, pH, oxygen availability, and the microbial population present in the environment.

While specific data for 3-pentanol, propanoate is limited, studies on similar esters indicate that biodegradation is a significant environmental fate process. lubesngreases.com

Hydrolytic Stability and Degradation in Natural Water Systems

The hydrolysis of esters is a key degradation pathway in aqueous environments. chemguide.co.ukcosmeticsandtoiletries.com This reaction involves the cleavage of the ester bond by water to form the parent alcohol and carboxylic acid. cosmeticsandtoiletries.comlibretexts.org The rate of hydrolysis is significantly influenced by pH.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of esters is a reversible reaction. chemguide.co.uklibretexts.org The reaction is catalyzed by the presence of a strong acid. chemguide.co.uk To drive the reaction towards completion, an excess of water is typically required. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): In alkaline (basic) conditions, the hydrolysis of esters is an irreversible reaction that goes to completion. chemguide.co.uklibretexts.org This process, also known as saponification, results in the formation of an alcohol and a carboxylate salt. libretexts.org

The hydrolytic stability of an ester is also affected by its molecular structure. Steric hindrance around the carbonyl group can slow down the rate of hydrolysis. lubesngreases.com For 3-pentanol, propanoate, the presence of the secondary pentyl group may offer some steric hindrance compared to a primary alcohol ester. However, it is still expected to undergo hydrolysis in natural water systems, with the rate being dependent on the pH of the water. Generally, esters are not considered to be persistent in the environment due to their susceptibility to hydrolysis. cosmeticsandtoiletries.com

| Condition | Catalyst | Reaction Type | Products |

|---|---|---|---|

| Acidic | Strong Acid | Reversible | Carboxylic Acid and Alcohol |

| Alkaline | Strong Base | Irreversible (Saponification) | Carboxylate Salt and Alcohol |

Emerging Research Avenues and Future Perspectives for 3 Pentanol, Propanoate

Integration of Multi-Omics Data with Chemical Analysis for Biotransformation Studies

The biotransformation of substrates into valuable esters using microbial systems is a rapidly growing field. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, with traditional chemical analysis offers a holistic view of the metabolic processes involved in the microbial production of esters. This approach is instrumental in identifying and optimizing biosynthetic pathways for compounds like 3-pentanol (B84944), propanoate.

In the context of microbial ester production, transcriptomic and proteomic analyses are crucial for understanding the gene expression and protein activity levels of key enzymes such as alcohol acyltransferases (AATs) and esterases. For instance, studies on various microorganisms have revealed that the expression of specific genes is significantly altered during fermentation processes that yield esters. Transcriptomic analysis of yeast species in co-culture has shown differential expression of genes related to thiamine and NAD+ biosynthesis, which are vital for metabolic activity. By analyzing the transcriptome of acetic acid bacteria under industrial fermentation conditions, researchers can identify genes that are up- or down-regulated, providing insights into the molecular mechanisms of ester production and tolerance to high-acidity environments.

Proteomics, the large-scale study of proteins, complements transcriptomics by providing a direct measure of the functional molecules in the cell. By identifying the quantity and post-translational modifications of enzymes involved in ester synthesis, researchers can pinpoint bottlenecks in the production pathway. This detailed molecular information allows for targeted genetic engineering of microbial strains to enhance the yield and specificity of 3-pentanol, propanoate production.

Metabolomics, the study of small molecules (metabolites) within cells and tissues, provides a snapshot of the metabolic state of an organism. By coupling metabolomic data with chemical analysis of the fermentation broth, a comprehensive picture of the biotransformation process can be constructed. This integrated approach can reveal novel biosynthetic routes and identify limiting precursors for the synthesis of 3-pentanol, propanoate.

Table 1: Application of Multi-Omics in Microbial Ester Production

| Omics Discipline | Key Insights for Ester Production | Potential Impact on 3-Pentanol, Propanoate Synthesis |

|---|---|---|

| Genomics | Identification of genes encoding for ester-synthesizing enzymes (e.g., AATs). | Discovery of novel enzymes with high specificity for 3-pentanol and propionyl-CoA. |

| Transcriptomics | Understanding the regulation of gene expression under different fermentation conditions. nih.govfrontiersin.org | Optimization of fermentation parameters to maximize the expression of key biosynthetic genes. mdpi.com |

| Proteomics | Quantification of enzyme levels and identification of post-translational modifications affecting activity. nih.gov | Engineering of more efficient and stable enzymes for enhanced production. |

| Metabolomics | Identification of metabolic bottlenecks and precursor availability. | Rational design of metabolic pathways to increase the intracellular pool of 3-pentanol and propionyl-CoA. |

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

The ability to monitor chemical reactions in real-time is crucial for process optimization, quality control, and understanding reaction kinetics. Advanced spectroscopic probes, particularly those based on Raman and Near-Infrared (NIR) spectroscopy, are becoming indispensable tools for the in-situ monitoring of ester synthesis, including the production of 3-pentanol, propanoate. rsc.orgacs.orgacs.org These techniques offer non-invasive, real-time analysis without the need for sample extraction.

In-situ Raman spectroscopy has been successfully employed to monitor the progress of esterification reactions. rsc.orgresearchgate.net By tracking the characteristic Raman bands of the reactants (carboxylic acid and alcohol) and the product (ester), the extent of reaction can be determined in real-time. acs.orgacs.org For example, the decrease in the intensity of the C=O stretching band of the carboxylic acid and the simultaneous increase in the C=O stretching band of the ester provide a direct measure of the reaction progress. acs.org This has been demonstrated in the monitoring of polyester polymerization, where the percentage of esterification can be accurately calculated from the ratio of ester and carboxylic group peak areas. acs.orgacs.org

Near-Infrared (NIR) spectroscopy, often coupled with fiber-optic probes, is another powerful technique for real-time reaction monitoring. azom.comdss.go.thmdpi.com NIR spectroscopy is particularly well-suited for monitoring transesterification reactions, such as those used in biodiesel production, and the principles are directly applicable to the synthesis of other esters. azom.comdss.go.thibimapublishing.com By monitoring specific overtone and combination bands of C-H, O-H, and C=O groups, the concentrations of reactants, intermediates, and products can be quantified throughout the reaction. azom.com Fiber-optic probes allow for the direct immersion of the sensor into the reaction vessel, enabling continuous data acquisition even in harsh industrial environments. artphotonics.comazom.com

Table 2: Comparison of Advanced Spectroscopic Probes for Esterification Monitoring

| Spectroscopic Technique | Principle | Advantages for In-Situ Monitoring | Key Spectral Regions for Esters |

|---|---|---|---|

| Raman Spectroscopy | Inelastic scattering of monochromatic light. | High chemical specificity, weak interference from water, suitable for aqueous and non-aqueous systems. | C=O stretch of carboxylic acid and ester, C-O stretch. acs.orgacs.org |

| Near-Infrared (NIR) Spectroscopy | Overtone and combination vibrations of fundamental molecular vibrations. | Non-destructive, rapid analysis, compatibility with fiber optics for remote sensing. azom.comdss.go.th | First overtone region of C-H stretching in glycerides (for transesterification). azom.com |

Development of Novel Heterogeneous Catalytic Systems for Ester Synthesis and Transformation

The use of heterogeneous catalysts in ester synthesis offers significant advantages over traditional homogeneous catalysts, including ease of separation, reusability, and reduced environmental impact. Research is actively focused on developing novel heterogeneous catalytic systems with improved activity, selectivity, and stability for the synthesis of esters like 3-pentanol, propanoate.

Zeolites, with their well-defined microporous structures and tunable acidity, are promising catalysts for esterification reactions. researchgate.netmdpi.com The catalytic activity of zeolites is influenced by their framework topology, Si/Al ratio, and the nature of the active sites. researchgate.net For instance, zeolites like H-Y have shown high catalytic activity in the esterification of fatty acids. researchgate.net The hydrophobicity of the zeolite can also play a crucial role, as it can facilitate the removal of water, a byproduct of esterification, thereby shifting the reaction equilibrium towards the product. The esterification of oleic acid has been studied using 13X zeolite, demonstrating the influence of reactant ratios on the yield of the corresponding ester. cetjournal.it

Enzymatic catalysis, particularly with lipases, is another green and highly selective approach to ester synthesis. researchgate.netacs.orgresearchgate.net Immobilization of lipases onto solid supports creates a heterogeneous biocatalyst that can be easily recovered and reused. nih.gov Lipases can catalyze esterification in non-aqueous media, which is advantageous for the synthesis of many esters. researchgate.net The lipase from Thermomyces lanuginosus has been used for the synthesis of flavor esters in a microfluidic system, demonstrating high reaction rates and yields. nih.gov The choice of support material and immobilization technique is critical for preserving the enzyme's activity and stability.

Furthermore, the development of magnetic-responsive solid acid catalysts represents a cutting-edge approach. nih.gov These catalysts, which can be easily separated from the reaction mixture using a magnetic field, combine the benefits of heterogeneous catalysis with a simple and efficient recovery method. nih.gov

Table 3: Overview of Novel Heterogeneous Catalysts for Ester Synthesis

| Catalyst Type | Description | Advantages | Example Application |

|---|---|---|---|

| Zeolites | Microporous aluminosilicates with acidic sites. | High thermal stability, shape selectivity, tunable acidity. researchgate.net | Esterification of acetic acid with various alcohols over Hβ, HY, and HZSM5 zeolites. researchgate.net |

| Immobilized Lipases | Enzymes (lipases) fixed onto a solid support. nih.gov | High selectivity (regio- and enantioselectivity), mild reaction conditions, biodegradable. researchgate.netacs.org | Synthesis of flavor esters like methyl butanoate and methyl benzoate. nih.gov |

| Magnetic Solid Acids | Acidic catalytic sites supported on magnetic nanoparticles. nih.gov | Easy and rapid separation using an external magnetic field, high reusability. nih.gov | Esterification of palmitic acid with methanol. nih.gov |

Machine Learning and AI Applications in Predicting Reactivity and Synthetic Routes

ML models can also be trained to predict the outcome of a chemical reaction, including the major product and its yield. acs.orgnih.gov By learning from large datasets of experimental data, these models can identify complex relationships between reactants, reagents, catalysts, and reaction conditions. For instance, a model trained on a dataset of esterification reactions can predict the optimal procedure, including solvent, temperature, and reaction time, to maximize the yield of a desired ester. mdpi.com In a study on transesterification reactions catalyzed by zirconium-based metal-organic frameworks, an XGBoost model demonstrated high accuracy in predicting reaction outcomes.

In the realm of biocatalysis, ML is being used to screen for enzymes with desired catalytic activities. nih.govnih.gov Deep learning models can predict the catalytic potential of an enzyme for a specific substrate based on its amino acid sequence and structure. nih.govnih.gov This approach can significantly speed up the discovery of novel biocatalysts for the synthesis of specific esters like 3-pentanol, propanoate.

Table 4: Machine Learning and AI in Ester Synthesis

| Application Area | AI/ML Approach | Potential Impact on 3-Pentanol, Propanoate Synthesis |

|---|---|---|

| Retrosynthesis | Deep learning models (e.g., transformers, graph neural networks) trained on reaction databases. chemcopilot.commicrosoft.com | Rapid identification of efficient and novel synthetic routes from simple precursors. |

| Reaction Outcome Prediction | Supervised learning models (e.g., neural networks, random forests) trained on experimental data. acs.orgnih.gov | In-silico optimization of reaction conditions to maximize yield and minimize byproducts. |

| Biocatalyst Discovery | Deep learning models for predicting enzyme activity from sequence and structure. nih.govnih.gov | Accelerated discovery of highly active and selective enzymes for the biocatalytic synthesis of the target ester. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-pentanol propanoate, and how do reaction conditions influence yield?

- Methodological Answer : 3-Pentanol propanoate is typically synthesized via esterification, where 3-pentanol reacts with propanoic acid in the presence of an acid catalyst (e.g., H₂SO₄). Reaction optimization involves controlling temperature (80–120°C) and stoichiometric ratios (1:1 alcohol:acid) to maximize ester yield. Alternative methods include transesterification of 3-pentanol with propanoate esters under basic conditions. In oxidative systems, 3-pentanol can react with HCl/H₂O₂ to form chlorinated ketones, but this requires careful control of molar ratios (15:1 HCl:alcohol) and solvent choice (acetonitrile) to minimize side products .

Q. Which analytical techniques are most reliable for characterizing 3-pentanol propanoate and its derivatives?

- Methodological Answer : High-performance liquid chromatography (HPLC) is widely used for quantifying 3-pentanol propanoate in biological samples, with protocols involving metabolite extraction, column separation, and UV detection . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) provide structural confirmation, particularly for distinguishing stereoisomers. For combustion studies, molecular-beam mass spectrometry (MBMS) enables real-time speciation of oxidation intermediates .

Advanced Research Questions

Q. How do structural isomerism and stereochemistry of 3-pentanol derivatives affect their combustion properties?

- Methodological Answer : Comparative studies of pentanol isomers (1-, 2-, and 3-pentanol) reveal that laminar flame speeds vary due to differences in radical decomposition pathways. For example, 1-pentanol exhibits faster flame propagation than 3-pentanol at 0.10 MPa, but this gap narrows at higher pressures (0.75 MPa). Kinetic modeling and experimental speciation (e.g., using MBMS) are critical to resolving isomer-specific reactivity, such as the formation of aldehydes vs. ketones during oxidation .

Q. What mechanisms govern the oxidative chlorination of 3-pentanol to α,α′-dichloro ketones, and how can side reactions be suppressed?

- Methodological Answer : In H₂O₂/HCl systems, 3-pentanol undergoes sequential oxidation and chlorination. The primary pathway involves hydroxyl radical generation from H₂O₂, initiating H-abstraction from 3-pentanol to form a pentanol radical, which reacts with Cl⁻ to produce α-chloro intermediates. Excess HCl (15-fold molar ratio) promotes dichlorination, while solvent polarity (e.g., acetonitrile) stabilizes reactive intermediates. Side products like α-chloro ketones are minimized by optimizing reaction duration (6–10 hours) .

Q. How does 3-pentanol propanoate interact with propanoate metabolism pathways in disease models?

- Methodological Answer : Propanoate metabolism perturbations (e.g., in propionic acidemia) can be studied using HPLC-based metabolomics to track 3-pentanol propanoate and related metabolites (e.g., methylcitrate, propionyl-CoA). Computational tools like Pathview map experimental data onto KEGG pathways (e.g., hsa00640) to visualize enzyme-substrate interactions. For example, 3-pentanol propanoate may competitively inhibit propionate-CoA ligase, altering acyl-CoA profiles .

Q. How should researchers resolve contradictions in experimental data, such as variations in laminar flame speeds across studies?

- Methodological Answer : Discrepancies in combustion data (e.g., flame speeds of pentanol isomers) often arise from differences in experimental setups (pressure, equivalence ratios) or measurement techniques (spherical flames vs. flat flames). To reconcile results, normalize data to standard conditions (e.g., 298 K, 1 atm) and validate kinetic models against multiple datasets. Sensitivity analysis identifies key reactions (e.g., H-abstraction from the α-carbon) that dominate isomer-specific behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.